Methyl 4-(aminomethyl)picolinate CAS number 1072438-55-1
Methyl 4-(aminomethyl)picolinate CAS number 1072438-55-1
CAS Number: 1072438-55-1 Systematic Name: Methyl 4-(aminomethyl)pyridine-2-carboxylate hydrochloride Formula: C₈H₁₀N₂O₂ · HCl (Salt form) Molecular Weight: 202.64 g/mol (HCl salt) / 166.18 g/mol (Free base)
Introduction: The Bifunctional Pyridine Scaffold
Methyl 4-(aminomethyl)picolinate (CAS 1072438-55-1) represents a high-value "privileged scaffold" in medicinal chemistry. It is characterized by a 2,4-disubstituted pyridine ring featuring two chemically orthogonal handles: a methyl ester at the C2 position and a primary aminomethyl group at the C4 position.
This specific arrangement allows for sequential, selective functionalization, making it an ideal building block for:
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Fragment-Based Drug Discovery (FBDD): The pyridine nitrogen provides a hydrogen bond acceptor, while the amine and ester allow for rapid library expansion.
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Peptidomimetics: It serves as a constrained phenylalanine or lysine bioisostere.
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PROTAC Linkers: The C4-aminomethyl arm acts as a flexible spacer for conjugation to E3 ligase ligands.
Unlike its benzene analog (methyl 4-(aminomethyl)benzoate), the pyridine core lowers lipophilicity (LogP ~0.75) and increases aqueous solubility, critical parameters for improving the pharmacokinetic profile of drug candidates.
Chemical Profile & Physical Properties[1][2][3][4][5]
The compound is typically supplied as the hydrochloride salt to ensure stability, as the free base can undergo slow self-condensation (intermolecular amidation) or hydrolysis.
Table 1: Key Physicochemical Data[6]
| Property | Value / Description |
| Appearance | White to off-white crystalline solid (HCl salt) |
| Solubility | High in Water, DMSO, Methanol; Low in DCM, Hexanes |
| pKa (Pyridine N) | ~3.5 (Estimated; lower than pyridine due to electron-withdrawing ester) |
| pKa (Amine) | ~8.5–9.0 (Primary aliphatic amine) |
| H-Bond Donors | 3 (NH₃⁺ form) |
| H-Bond Acceptors | 4 (Pyridine N, Ester O, Amine N, Cl⁻) |
| Storage | 2–8°C, Hygroscopic; Store under inert atmosphere (Ar/N₂) |
Synthetic Utility & Manufacturing
The synthesis of CAS 1072438-55-1 presents a classic chemoselectivity challenge: reducing a nitrile or amide without affecting the ester, or esterifying an acid without alkylating the amine.
Retrosynthetic Analysis
The most robust industrial route avoids direct esterification of the amino acid due to solubility issues. Instead, it typically proceeds via the reduction of methyl 4-cyanopicolinate .
Representative Synthetic Protocol
Note: This protocol is derived from standard methodologies for aminomethyl-pyridine carboxylates.
Method A: Catalytic Hydrogenation (Scale-Up Preferred)
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Precursor: Dissolve Methyl 4-cyanopicolinate (1.0 eq) in Methanol.
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Acidification: Add concentrated HCl (1.1 eq) or Acetic Acid. Crucial: The acidic medium prevents the primary amine product from reacting with the ester (self-polymerization) or poisoning the catalyst.
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Reduction: Add 10% Pd/C (5-10 wt%) and stir under H₂ atmosphere (30–50 psi) at room temperature for 4–6 hours.
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Workup: Filter the catalyst through Celite. Concentrate the filtrate.
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Isolation: Triturate the residue with diethyl ether or ethyl acetate to precipitate the hydrochloride salt .
Method B: Esterification (Lab Scale)
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Precursor: Suspend 4-(aminomethyl)picolinic acid (1.0 eq) in anhydrous Methanol.
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Activation: Dropwise add Thionyl Chloride (SOCl₂, 3.0 eq) at 0°C. Caution: Exothermic.
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Reflux: Heat to reflux for 2–4 hours. The solid acid will dissolve as it converts to the ester.
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Workup: Evaporate solvent/excess SOCl₂ in vacuo. Co-evaporate with toluene to remove traces of acid.
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Yield: Quantitative conversion to the HCl salt.
Reactivity & Application Guide
The power of this building block lies in its orthogonal reactivity . The researcher can selectively manipulate one functional group while leaving the others intact.
Reactivity Map
Critical Experimental Considerations
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Base Sensitivity: When performing amide coupling at the C4-amine, use non-nucleophilic bases (DIPEA, TEA). Strong hydroxide bases will hydrolyze the C2-ester.
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Self-Cyclization: In the free base form, the primary amine can attack the ester of a neighboring molecule (intermolecular) or potentially cyclize if the chain length allowed (not possible here due to ring strain). Always store as the HCl salt.
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Regioselectivity: The C2-ester is electronically activated by the adjacent pyridine nitrogen, making it more susceptible to hydrolysis than a standard benzoate ester. Mild conditions (LiOH, THF/Water, 0°C) are sufficient for saponification.
Case Study: Kinase Inhibitor Design
In the development of Type II kinase inhibitors (e.g., Sorafenib analogs), the "linker" region often requires a hydrogen bond donor/acceptor motif.
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Step 1: The C4-amine of CAS 1072438-55-1 is coupled to a hinge-binding scaffold (e.g., a pyrazole or quinazoline).
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Step 2: The C2-ester is hydrolyzed to the acid.
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Step 3: The acid is coupled to a hydrophobic "tail" amine (e.g., 3-trifluoromethylaniline) to occupy the allosteric pocket. Result: A highly potent inhibitor where the central pyridine ring organizes the vector of the two substituents.
Safety & Handling
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GHS Classification:
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Skin Irrit. 2 (H315)
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Eye Irrit. 2A (H319)
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STOT SE 3 (H335)
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Handling Protocol:
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Wear nitrile gloves and safety glasses.
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Handle in a fume hood to avoid inhalation of dust.
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Spill Cleanup: Sweep up dry; do not generate dust. Neutralize surfaces with dilute sodium bicarbonate if acidic residue remains.
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Stability: Stable for >2 years if stored desicated at 4°C.
References
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ChemScene. (2025). Product Data Sheet: Methyl 4-(aminomethyl)picolinate hydrochloride (CAS 1072438-55-1). Retrieved from
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Sigma-Aldrich. (2025). Methyl 6-(aminomethyl)picolinate and related pyridine derivatives. Retrieved from
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PubChem. (2025).[1] Compound Summary: Methyl 4-(aminomethyl)benzoate hydrochloride (Analogous Chemistry).[2] National Library of Medicine. Retrieved from
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PrepChem. (2024). Synthesis of aminomethyl pyridines via Nitrile Reduction. Retrieved from
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Google Patents. (2021). WO2021188654A1 - Improved synthesis of 6-aryl-4-aminopicolinates. Retrieved from
